2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Description
The compound 2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a pyrrolopyrimidine derivative featuring two critical structural motifs:
- A diethylamino group at position 4 of the pyrrolo[3,2-d]pyrimidine core.
- A 4-(2-fluorophenyl)piperazine moiety linked via an acetyl group.
Properties
IUPAC Name |
2-[4-(diethylamino)-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN6O/c1-3-32(4-2)28-27-26(30-20-31-28)22(21-10-6-5-7-11-21)18-35(27)19-25(36)34-16-14-33(15-17-34)24-13-9-8-12-23(24)29/h5-13,18,20H,3-4,14-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZXTABQLMAFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N(C=C2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The evidence includes several structurally related compounds synthesized via General Procedure C , which involves coupling pyrrolopyrimidine intermediates with substituted acetic acids. Below is a detailed comparison:
Key Observations:
Substituent Effects on Yield :
- The pyridin-4-yl analog (Compound 27) achieved the highest yield (69%), likely due to the solubility of the pyridine group facilitating reaction efficiency .
- Bulky substituents like 5-phenylpyridin-2-yl (Compound 29) resulted in lower yields (41%), possibly due to steric hindrance .
Electron-Withdrawing Groups: The trifluoromethyl group in Compound 34 enhances stability and may improve pharmacokinetic properties compared to non-fluorinated analogs .
Piperazine Modifications :
- The target compound’s 2-fluorophenylpiperazine differs from the 4-chlorophenylpiperazine in . Fluorine’s smaller size and electronegativity may reduce off-target interactions compared to chlorine .
Physicochemical Properties (Estimated)
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| Target Compound | ~550 | ~3.5 | Low |
| Compound 29 | ~541 | ~3.8 | Moderate |
| Compound 34 | ~568 | ~4.2 | Low |
| Compound 27 | ~455 | ~2.9 | High |
Notes:
Research Implications
Synthetic Optimization: The target compound’s diethylamino group may require tailored coupling conditions to mitigate steric challenges observed in bulkier analogs .
Comparative studies with ’s chlorophenyl analog could clarify selectivity.
Crystallographic Analysis : Tools like SHELXL () and CCP4 () could resolve the target compound’s 3D structure to guide further optimization.
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